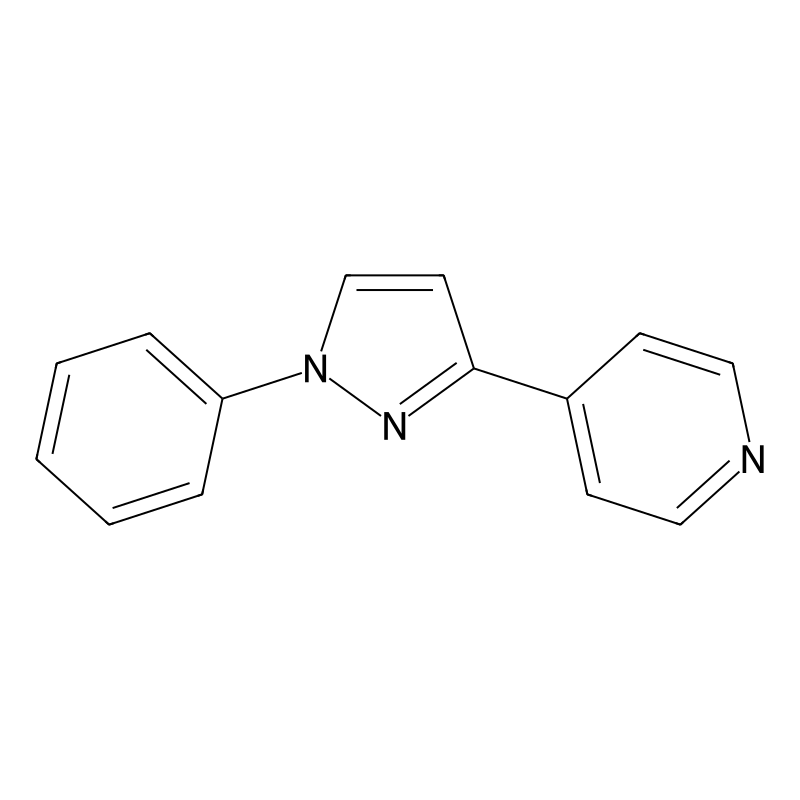

4-(1-Phenyl-1H-pyrazole-3-yl)pyridine

Catalog No.

S7865928

CAS No.

M.F

C14H11N3

M. Wt

221.26 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

4-(1-Phenyl-1H-pyrazole-3-yl)pyridine

IUPAC Name

4-(1-phenylpyrazol-3-yl)pyridine

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

InChI

InChI=1S/C14H11N3/c1-2-4-13(5-3-1)17-11-8-14(16-17)12-6-9-15-10-7-12/h1-11H

InChI Key

NFMUSZXKVNYWQQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=CC(=N2)C3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)C3=CC=NC=C3

PDP is a heterocyclic compound with the molecular formula C16H12N3. It belongs to the family of pyrazole-based ligands and has been extensively studied for its unique structural and chemical properties. PDP was first synthesized and studied in the early 2000s, and since then, it has been widely used in scientific experiments and research fields.

PDP is a yellow crystalline solid with a melting point of 215-217°C. It is insoluble in water but soluble in common organic solvents such as methanol, chloroform, and ethyl acetate. PDP has a high thermal stability and is relatively stable under acidic and basic conditions. It has a UV-vis absorption maximum at 364 nm and a molar extinction coefficient of 17,500 M-1cm-1.

The most common method for synthesizing PDP is through a one-pot reaction between pyridine-2-carboxaldehyde and 1-phenylpyrazole-3-carbaldehyde in the presence of a base. The product obtained is purified by recrystallization, and its structure is confirmed by various spectroscopic techniques such as NMR, FT-IR, and mass spectrometry.

such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance Spectroscopy (NMR) are commonly used to quantify and analyze PDP in various samples.

PDP has been extensively studied for its biological properties, especially its ability to act as a ligand for metal ions. It has been shown to form stable complexes with various metal ions such as copper, nickel, and zinc. These metal complexes exhibit significant biological activities such as antioxidant, antimicrobial, and anti-cancer properties.

Although PDP and its metal complexes have shown promising biological activities, their toxicity and safety in scientific experiments need to be carefully evaluated. Studies have shown that PDP and its metal complexes exhibit low toxicity towards mammalian cell lines at low concentrations. However, high doses of PDP and its metal complexes can cause cell death and cytotoxicity.

PDP and its metal complexes have potential applications in various scientific fields such as medicinal chemistry, catalysis, and material science. They have been extensively studied as potential therapeutic agents for various diseases such as cancer, diabetes, and neurodegenerative disorders. PDP-based catalysts have also shown promising applications in organic transformations and industrial processes.

Research on PDP and its metal complexes is still ongoing, with a significant focus on their biological and catalytic properties. Several studies have reported the synthesis and characterization of new PDP-based ligands and metal complexes with enhanced biological and catalytic activities.

PDP and its metal complexes have potential implications in various fields of research and industry. Their unique structural and chemical properties make them attractive candidates for developing new drugs, catalysts, and materials with enhanced properties and activities.

Despite the promising results obtained so far, there are still several limitations and challenges that need to be addressed to fully harness the potential of PDP and its metal complexes. One of the main limitations is their low solubility in water, which limits their biological and industrial applications. Future research directions include developing new PDP-based ligands and metal complexes with enhanced solubility and biological activity, exploring new synthetic routes for PDP synthesis, and investigating their potential applications in emerging fields such as nanotechnology and biotechnology.

In conclusion, PDP is a highly studied organic compound with potential applications across various fields of research and industry. Its unique structural and chemical properties make it an attractive candidate for developing new drugs, catalysts, and materials with enhanced properties and activities. Although there are still several limitations and challenges, ongoing research presents promising opportunities for the future.

In conclusion, PDP is a highly studied organic compound with potential applications across various fields of research and industry. Its unique structural and chemical properties make it an attractive candidate for developing new drugs, catalysts, and materials with enhanced properties and activities. Although there are still several limitations and challenges, ongoing research presents promising opportunities for the future.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

221.095297364 g/mol

Monoisotopic Mass

221.095297364 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds